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  • Product: 5-methyl-1,3-oxazole-4-carbonyl Chloride
  • CAS: 914637-76-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Methylisoxazole-4-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Development

Executive Summary: This guide provides a comprehensive technical overview of 5-methylisoxazole-4-carbonyl chloride, a key heterocyclic building block in medicinal chemistry. It should be noted that the CAS number 117183-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of 5-methylisoxazole-4-carbonyl chloride, a key heterocyclic building block in medicinal chemistry. It should be noted that the CAS number 117183-91-8, as specified in the topic inquiry, appears to be incorrect or not widely cited in available scientific literature. Therefore, this document will focus on the well-characterized and commercially significant isomer, 5-methylisoxazole-4-carbonyl chloride (CAS: 67305-24-2) . This compound is a critical intermediate in the synthesis of the immunosuppressive drug Leflunomide. This guide will detail its physicochemical properties, synthesis from its carboxylic acid precursor, its reactivity profile, and a validated protocol for its application in pharmaceutical synthesis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of both the final product and its precursor is fundamental for its effective use in synthesis. The properties of 5-methylisoxazole-4-carboxylic acid and its corresponding carbonyl chloride are summarized below.

Table 1: Physical and Chemical Data

Property5-Methylisoxazole-4-carboxylic acid5-Methylisoxazole-4-carbonyl chloride
CAS Number 42831-50-5[1][2][3]67305-24-2[4][5][6][7][8][9]
Molecular Formula C₅H₅NO₃[1][2]C₅H₄ClNO₂[5][8]
Molecular Weight 127.10 g/mol [1][2]145.54 g/mol [5]
Appearance White to pale yellow crystalline powder[1]Solid
Melting Point 144-148 °C[3]Not widely reported
Boiling Point 308.3±22.0 °C (Predicted)[3]78-79 °C at 14 mmHg[10]
SMILES String Cc1oncc1C(O)=OClC(=O)c1cnoc1C
InChI Key VQBXUKGMJCPBMF-UHFFFAOYSA-N[2]ZKAQPVQEYCFRTK-UHFFFAOYSA-N
Synthesis of 5-Methylisoxazole-4-carbonyl chloride

The primary and most direct route to 5-methylisoxazole-4-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, converting a relatively unreactive carboxylic acid into a highly reactive acyl chloride, primed for nucleophilic attack.

2.1. Chlorination of 5-Methylisoxazole-4-carboxylic acid

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a variety of chlorinating agents, with thionyl chloride (SOCl₂) being one of the most common and effective choices.[11][12] This choice is predicated on its efficacy and the convenient removal of byproducts, which are gaseous (SO₂ and HCl).

The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, ultimately yielding the acyl chloride. The use of a solvent such as toluene is common, and the reaction can be catalyzed by N,N-dimethylformamide (DMF).[11]

G cluster_0 Synthesis Workflow Carboxylic_Acid 5-Methylisoxazole-4- carboxylic acid Acyl_Chloride 5-Methylisoxazole-4- carbonyl chloride Carboxylic_Acid->Acyl_Chloride Chlorination Reagents Thionyl Chloride (SOCl₂) Toluene, Δ Reagents->Carboxylic_Acid

Caption: Synthesis of the target carbonyl chloride.

2.2. Detailed Synthetic Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 5-methylisoxazole-4-carbonyl chloride.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-methylisoxazole-4-carboxylic acid (1 equivalent).

  • Solvent Addition: Add toluene as a solvent.

  • Reagent Addition: To this suspension, add thionyl chloride (1.1 to 1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[11]

  • Reaction: Heat the reaction mixture to reflux (approximately 60-70°C) and maintain for 5-10 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).[11]

  • Work-up: After completion, cool the mixture to room temperature. The excess thionyl chloride and toluene can be removed under reduced pressure to yield the crude 5-methylisoxazole-4-carbonyl chloride.[11][13] This crude product is often used in the next step without further purification.[13][14][15]

Chemical Reactivity and Applications

The high reactivity of the acyl chloride functional group makes 5-methylisoxazole-4-carbonyl chloride a valuable intermediate for introducing the 5-methylisoxazole-4-carbonyl moiety into a target molecule. Its primary utility lies in nucleophilic acyl substitution reactions.

3.1. N-Acylation Reactions: Synthesis of Leflunomide

A prominent application of 5-methylisoxazole-4-carbonyl chloride is in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid arthritis.[16] In this synthesis, the carbonyl chloride undergoes an N-acylation reaction with 4-trifluoromethylaniline.[11][14][17]

The reaction involves the nucleophilic attack of the amine nitrogen of 4-trifluoromethylaniline on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a new amide bond. An acid scavenger, such as an excess of the aniline reactant or a non-nucleophilic base like triethylamine or sodium bicarbonate, is often used to neutralize the HCl byproduct.[12][14]

G cluster_1 Leflunomide Synthesis Acyl_Chloride 5-Methylisoxazole-4- carbonyl chloride Leflunomide Leflunomide Acyl_Chloride->Leflunomide Aniline 4-Trifluoromethylaniline Aniline->Leflunomide

Caption: Key reaction in Leflunomide synthesis.

3.2. Protocol for Leflunomide Synthesis

The following is a generalized procedure for the synthesis of Leflunomide from 5-methylisoxazole-4-carbonyl chloride.

  • Reaction Setup: The crude 5-methylisoxazole-4-carbonyl chloride in toluene from the previous step is cooled to 0-10°C in an ice bath under a nitrogen atmosphere.[11]

  • Nucleophile Addition: A solution of 4-trifluoromethylaniline (1 equivalent) in a suitable solvent (e.g., toluene or dimethoxyethane) is added dropwise to the cooled acyl chloride solution.[11][17]

  • Base: An acid scavenger, such as triethylamine or sodium bicarbonate, is included in the reaction mixture.[12][14]

  • Reaction: The reaction mixture is stirred at a low temperature for a few hours and then allowed to warm to room temperature and stirred overnight.[12]

  • Isolation and Purification: The reaction mixture is then processed, which may involve washing with aqueous solutions to remove salts and unreacted starting materials. The product, Leflunomide, can then be isolated by crystallization from a suitable solvent system.

Safety and Handling

5-Methylisoxazole-4-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[10] As an acyl chloride, it will react with water and other protic solvents, releasing hydrochloric acid. Therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]

Conclusion

5-Methylisoxazole-4-carbonyl chloride is a highly reactive and synthetically valuable intermediate, particularly in the pharmaceutical industry. Its straightforward synthesis from the corresponding carboxylic acid and its predictable reactivity with nucleophiles make it an essential building block for the construction of complex molecules, exemplified by its crucial role in the industrial synthesis of Leflunomide. A clear understanding of its properties, synthesis, and reactivity is paramount for its safe and effective utilization in research and development.

References

  • AVRUTOV ILYA, GERSHON NEOMI, & LIBERMAN ANITA. (2004). Method for synthesizing leflunomide. U.S.
  • AVRUTOV ILYA, GERSHON NEOMI, & LIBERMAN ANITA. (2001). A method for synthesizing leflunomide.
  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. (2015).
  • An improved process for preparation of leflunomide. (2007).
  • Method for synthesizing leflunomide. (2004). PubChem.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • 3-(2-Chloro-6-fluorophenyl)
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). Chem-Impex.
  • 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9. (n.d.). Sigma-Aldrich.
  • 67305-24-2 Cas No. | 5-Methyl-isoxazole-4-carbonyl chloride. (n.d.).
  • SAFETY D
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PubChem.
  • 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2. (n.d.). MilliporeSigma.
  • 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. (2026). ChemicalBook.
  • 5-methyl-4-isoxazolecarbonyl chloride | CAS 67305-24-2. (n.d.). Chemical-Suppliers.
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  • 5-Methylisoxazole-4-carbonyl chloride | CAS 67305-24-2. (n.d.). SCBT.
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).
  • 67305-24-2|5-Methylisoxazole-4-carbonyl chloride|BLD Pharm. (n.d.). BLD Pharm.
  • CAS 67305-24-2. (n.d.). Sigma-Aldrich.
  • 67305-24-2 | MFCD03411599 | 5-Methylisoxazole-4-carbonyl chloride. (n.d.). acints.
  • 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. (n.d.). NIST WebBook.
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide. (2003).
  • 4-Isoxazolecarbonyl chloride, 3-(2-chlorophenyl)-5-methyl- | C11H7Cl2NO2 | CID 96590. (n.d.). PubChem.
  • 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (2018). SIELC Technologies.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids. (2006).
  • WO/2003/042193 PROCESS FOR PREPARING 5-METHYLISOXAZOLE-4-CARBOXYLIC-(4'-TRIFLUOROMETHYL)-ANILIDE. (2003).
  • 5-Methylisoxazole-4-carboxylic acid. (n.d.). PMC - NIH.
  • (PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.).
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2019).
  • Order of reactivity of carbonyl compounds towards nucleophilic addition. (n.d.). ECHEMI.
  • Order of reactivity of carbonyl compounds towards nucleophilic addition. (2015). Chemistry Stack Exchange.
  • 5-Methyl-4-isoxazolecarbonyl chloride 67305-24-2. (n.d.). Sigma-Aldrich.

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Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-methyl-1,3-oxazole-4-carbonyl chloride

Introduction 5-methyl-1,3-oxazole-4-carbonyl chloride is a key reactive intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. The oxazole moi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-methyl-1,3-oxazole-4-carbonyl chloride is a key reactive intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. The oxazole moiety is a prevalent scaffold in numerous natural products and medicinal compounds.[1] The acyl chloride functional group provides a highly reactive site for nucleophilic acyl substitution, enabling the facile introduction of the 5-methyl-1,3-oxazole-4-carbonyl moiety into a wide range of molecular architectures.

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 5-methyl-1,3-oxazole-4-carbonyl chloride. The interpretation is grounded in fundamental principles of spectroscopy and comparative data from related oxazole and acyl chloride derivatives.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic analysis, the atomic numbering scheme for 5-methyl-1,3-oxazole-4-carbonyl chloride is defined as follows:

Caption: Molecular structure of 5-methyl-1,3-oxazole-4-carbonyl chloride.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. For 5-methyl-1,3-oxazole-4-carbonyl chloride, the most prominent feature in the IR spectrum will be the carbonyl (C=O) stretching vibration of the acyl chloride.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: As acyl chlorides are highly reactive towards moisture, all operations should be conducted in a dry environment (e.g., a nitrogen-filled glovebox or under a stream of inert gas). A small, representative sample of the neat liquid or solid is applied directly to the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignmentRationale and Discussion
~1785-1810 Strong, SharpC=O Stretch (Acyl Chloride)The carbonyl stretch of an acyl chloride is characteristically found at a high frequency due to the strong electron-withdrawing inductive effect of the chlorine atom.[2][3] This effect strengthens the C=O double bond, requiring more energy to excite its stretching vibration compared to ketones (~1715 cm⁻¹) or amides (~1650 cm⁻¹).[3] The expected absorption for this specific molecule will likely be in the upper end of this range, influenced by conjugation with the oxazole ring.
~1600-1650 MediumC=N Stretch (Oxazole Ring)The carbon-nitrogen double bond within the oxazole ring will exhibit a stretching vibration in this region.
~1400-1500 Medium-WeakC=C Stretch (Oxazole Ring)The carbon-carbon double bond of the oxazole ring will also show a characteristic absorption in this region.
~1000-1200 Medium-StrongC-O Stretch (Oxazole Ring)Stretching vibrations of the C-O single bonds within the oxazole ring typically appear in this fingerprint region.
~700-900 Medium-StrongC-Cl StretchThe carbon-chlorine single bond stretch is expected in this lower frequency region.

The most diagnostic peak is the intense absorption above 1780 cm⁻¹. The absence of a broad O-H stretch (typically ~2500-3300 cm⁻¹) from the precursor carboxylic acid is a key indicator of a successful conversion to the acyl chloride.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Due to the reactivity of the acyl chloride, a dry, aprotic NMR solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) must be used. Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the methyl protons and the proton on the oxazole ring.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Discussion
~8.3-8.6 Singlet1HH2The proton at the C2 position of the oxazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and oxygen atoms. Its chemical shift will be downfield.
~2.6-2.8 Singlet3HH6 (CH₃)The methyl group protons at the C5 position are attached to an sp²-hybridized carbon of the heterocyclic ring. Their chemical shift will be in the typical range for a methyl group on an aromatic or heteroaromatic ring.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on all the unique carbon environments in the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale and Discussion
~160-165 C7 (C=O)The carbonyl carbon of an acyl chloride is highly deshielded and typically appears in this downfield region. Its exact position is influenced by the electronic effects of the attached oxazole ring.
~150-155 C2This carbon is attached to both nitrogen and oxygen, leading to a significant downfield shift.
~145-150 C5The C5 carbon, substituted with the methyl group, will also be in the aromatic/heteroaromatic region.
~130-135 C4The C4 carbon, attached to the carbonyl chloride group, will be influenced by its electron-withdrawing nature.
~12-15 C6 (CH₃)The methyl carbon will appear in the typical upfield aliphatic region.

The combination of these spectroscopic techniques provides a comprehensive and definitive characterization of 5-methyl-1,3-oxazole-4-carbonyl chloride.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of 5-methyl-1,3-oxazole-4-carbonyl chloride prep Sample Preparation (Inert Atmosphere) synthesis->prep ir_acq IR Data Acquisition (ATR-FTIR) prep->ir_acq nmr_acq NMR Data Acquisition (¹H & ¹³C in CDCl₃) prep->nmr_acq ir_interp IR Spectrum Analysis: - Identify C=O stretch (~1800 cm⁻¹) - Confirm absence of O-H ir_acq->ir_interp nmr_interp NMR Spectra Analysis: - Assign ¹H signals (H2, CH₃) - Assign ¹³C signals (C=O, Ring C's, CH₃) nmr_acq->nmr_interp struct_confirm Structural Confirmation ir_interp->struct_confirm nmr_interp->struct_confirm

Caption: Workflow for the synthesis and spectroscopic confirmation.

References

  • Wikipedia. Acyl chloride. [Link]

  • University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 133-139.
  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Joshi, S., & Bisht, A. S. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. International Journal of Pharmaceutical and Biological Sciences, 9(2), 1029-1035.
  • Al-Azzawi, A. M. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. ResearchGate. [Link]

  • Reddit. How to identify an Acyl Chloride in an IR spectra? : r/chemhelp. [Link]

  • ResearchGate. FT-IR of fatty acyl chlorides. [Link]

  • Chemistry LibreTexts. 21.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (2022).
  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Google Patents. CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2022).
  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Fülöp, F., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Iacob, A. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • ResearchGate.

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Foundational

Stability and Kinetic Profiling of 5-Methyl-1,3-oxazole-4-carbonyl Chloride in Aqueous Solutions

Executive Summary For researchers and process chemists in drug development, 5-methyl-1,3-oxazole-4-carbonyl chloride (CAS: 914637-76-6) is a critical electrophilic building block used to install the oxazole pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and process chemists in drug development, 5-methyl-1,3-oxazole-4-carbonyl chloride (CAS: 914637-76-6) is a critical electrophilic building block used to install the oxazole pharmacophore into active pharmaceutical ingredients (APIs)[1]. However, its utility in amide coupling is frequently complicated by its extreme sensitivity to moisture. This technical guide provides an in-depth mechanistic analysis of its aqueous stability, quantitative kinetic profiling, and self-validating experimental protocols to optimize handling and reaction yields in pharmaceutical synthesis.

Structural Determinants of Reactivity

The stability of any acyl chloride in solution is fundamentally dictated by the electrophilicity of its carbonyl carbon, which is modulated by the electronic effects of adjacent substituents[2].

In 5-methyl-1,3-oxazole-4-carbonyl chloride (5-MOCC), the carbonyl group is directly attached to the 4-position of a 1,3-oxazole ring. The causality behind its hyper-reactivity lies in the profound electron-withdrawing inductive effect (-I) exerted by the highly electronegative nitrogen and oxygen heteroatoms within the ring. While the 5-methyl group provides a minor electron-donating inductive effect (+I), it is vastly overpowered by the electron-deficient nature of the heteroaromatic system. Consequently, the carbonyl carbon in 5-MOCC possesses a significantly higher partial positive charge ( δ+ ) than standard aromatic acyl chlorides (e.g., benzoyl chloride), making it an aggressive target for nucleophilic attack by protic solvents[2].

Mechanistic Pathway of Aqueous Hydrolysis

When exposed to aqueous environments, 5-MOCC undergoes rapid solvolysis via a bimolecular addition-elimination mechanism ( SN​Ac ). The reaction is driven by the thermodynamic stability of the resulting carboxylic acid and the excellent leaving-group ability of the chloride ion.

  • Nucleophilic Attack: The oxygen atom of a water molecule attacks the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: The π -bond of the carbonyl group breaks, temporarily localizing negative charge on the oxygen and forming a transient tetrahedral intermediate.

  • Elimination: The carbonyl π -bond rapidly reforms, expelling the chloride ion.

  • Deprotonation: The intermediate loses a proton to the bulk solvent, yielding 5-methyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid (HCl) as a corrosive byproduct.

Mechanism A 5-MOCC (Acyl Chloride) C Tetrahedral Intermediate A->C Nucleophilic Attack B Water (Nucleophile) B->C D 5-Methyl-1,3-oxazole- 4-carboxylic acid C->D Elimination of Cl- E HCl (Byproduct) C->E

Figure 1: Addition-elimination mechanism for the aqueous hydrolysis of 5-MOCC.

Kinetic Stability Profile in Aqueous Media

Understanding the exact degradation timeline is critical for process control. As a comparative baseline, the hydrolysis rate constant ( k ) for benzoyl chloride in pure water at 25°C is 4.2×10−2 s−1 , corresponding to a half-life ( t1/2​ ) of approximately 16 seconds[3].

Because the oxazole ring in 5-MOCC is substantially more electron-withdrawing than a simple phenyl ring, its hydrolysis kinetics are accelerated. In pure water, the reaction follows pseudo-first-order kinetics due to the overwhelming molar excess of the solvent. The stability can be artificially extended by reducing the dielectric constant of the medium or by utilizing biphasic systems where the acyl chloride is sequestered in an organic phase.

Table 1: Comparative Kinetic Stability Profile of 5-MOCC

Solvent SystemDielectric Constant ( ε )Estimated Half-Life ( t1/2​ )Dominant Kinetic PathwayPractical Recommendation
Pure Water (pH 7.0) ~80< 5 secondsPseudo-first-order solvolysisAvoid direct exposure; rapid degradation.
50:50 Acetonitrile:Water ~581 - 2 minutesBimolecular addition-eliminationUse only for immediate quenching studies.
Biphasic (DCM:Water) ~9 (DCM phase)> 30 minutes (bulk)Interfacial reaction onlyIdeal for Schotten-Baumann amide coupling.

Experimental Protocol: Real-Time Kinetic Profiling via NMR

To optimize a specific synthetic route, researchers must empirically determine the hydrolysis rate under their exact process conditions. The following protocol utilizes benchtop or high-field Nuclear Magnetic Resonance (NMR) spectroscopy to provide real-time, quantitative kinetic data[2].

This protocol is designed as a self-validating system : the t=0 baseline spectrum confirms the absolute purity of the starting material and establishes the integration reference (100% intact acyl chloride). This ensures that subsequent kinetic calculations are not skewed by pre-existing hydrolysis products (carboxylic acid) formed during storage.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 20 mg of 5-MOCC in 0.5 mL of anhydrous Acetonitrile- d3​ in a standard 5 mm NMR tube. Seal with a septum cap.

  • Spectrometer Setup & Baseline: Insert the tube into the NMR spectrometer (equilibrated to 25°C). Acquire a standard 1 H-NMR spectrum to establish the t=0 baseline and confirm the absence of the carboxylic acid OH peak or shifted methyl protons.

  • Reaction Initiation: Using a micro-syringe, inject 50 μ L of D2​O through the septum directly into the NMR tube. Invert the tube twice rapidly to ensure homogeneous mixing.

  • Data Acquisition: Immediately initiate a pre-programmed arrayed acquisition, recording a 1 H-NMR spectrum every 10 seconds for a total of 5 minutes.

  • Data Analysis: Integrate the singlet corresponding to the 5-methyl group of the acyl chloride and the newly forming singlet of the carboxylic acid product. Plot the natural logarithm of the acyl chloride concentration ( ln[5-MOCC] ) versus time. The negative slope of the resulting linear regression yields the pseudo-first-order rate constant ( k ).

Workflow S1 Step 1: Preparation Dissolve 5-MOCC in anhydrous aprotic solvent (MeCN-d3) S2 Step 2: Baseline Acquire t=0 NMR spectrum to confirm purity S1->S2 S3 Step 3: Initiation Inject D2O and mix rapidly S2->S3 S4 Step 4: Acquisition Record 1H-NMR spectra at defined kinetic intervals S3->S4 S5 Step 5: Analysis Plot ln[5-MOCC] vs. time to determine rate constant (k) S4->S5

Figure 2: Self-validating experimental workflow for NMR kinetic profiling.

Practical Implications for Drug Development

Due to the extreme aqueous lability of 5-MOCC, standard monophasic aqueous workups or reactions will result in near-total loss of the electrophile.

Schotten-Baumann Conditions: When synthesizing oxazole-containing amides, reactions should be conducted in a biphasic system (e.g., Dichloromethane and aqueous NaOH). The causality here is phase partitioning: 5-MOCC remains highly soluble and stable in the non-polar DCM phase. The reaction with the target amine occurs strictly at the aqueous-organic interface. The aqueous NaOH serves solely to neutralize the generated HCl, preventing the amine from being protonated and deactivated, while the bulk organic phase shields the unreacted 5-MOCC from bulk water hydrolysis.

Storage: To prevent atmospheric hydrolysis, 5-MOCC must be stored under a strict inert atmosphere (Argon or Nitrogen) in tightly sealed containers at 2-8°C[1].

Sources

Exploratory

A Technical Guide to the Acylation Mechanism of 5-Methyl-1,3-oxazole-4-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Methyl-1,3-oxazole-4-carbonyl chloride is a pivotal acylating agent, frequently employed in the synthesis of complex organic molecules, particula...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1,3-oxazole-4-carbonyl chloride is a pivotal acylating agent, frequently employed in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique heterocyclic structure imparts specific reactivity characteristics that are crucial for the construction of amide, ester, and other carbonyl-containing functionalities. This guide provides an in-depth exploration of the mechanistic principles governing its action in acylation reactions. We will dissect the electronic influences of the oxazole ring, detail the reaction pathway, present a validated experimental protocol, and discuss the broader applications of this versatile reagent.

Introduction: The Strategic Importance of Oxazole-Based Reagents

In the landscape of organic synthesis, acyl chlorides are renowned for their high reactivity, serving as powerful electrophiles for the acylation of a wide range of nucleophiles.[1] 5-Methyl-1,3-oxazole-4-carbonyl chloride belongs to a specialized class of these reagents where the acyl group is appended to a heterocyclic scaffold. The oxazole ring system, a five-membered heterocycle containing both oxygen and nitrogen, is not merely a passive spectator.[2][3] Its electronic properties and steric profile are instrumental in modulating the reactivity of the attached carbonyl chloride, making it a strategic choice for targeted molecular assembly.[1] This guide will illuminate the underlying principles that make this reagent a valuable tool in the synthetic chemist's arsenal, particularly in the development of novel therapeutic agents.[2][4]

Physicochemical Properties and Structural Features

To understand the reactivity of 5-methyl-1,3-oxazole-4-carbonyl chloride, a review of its fundamental properties is essential.

PropertyValueSource
Molecular Formula C5H4ClNO2PubChem
Molar Mass 145.55 g/mol PubChem
Appearance (Typically) Off-white to yellow solidGeneral Chemical Data
CAS Number 1703-49-7Vendor Data

The core of its reactivity lies in the juxtaposition of the highly electrophilic acyl chloride group at the C4 position and the methyl group at the C5 position of the 1,3-oxazole ring.

The Core Acylation Mechanism: A Stepwise Analysis

The acylation reaction using 5-methyl-1,3-oxazole-4-carbonyl chloride proceeds via the classical nucleophilic acyl substitution pathway. This mechanism can be broken down into two primary stages: nucleophilic attack and the departure of the leaving group.

Electronic Influence of the Oxazole Ring

The 1,3-oxazole ring is an electron-deficient aromatic system.[5] This electron-withdrawing nature is a composite effect of the electronegative oxygen and nitrogen atoms within the ring.[2]

  • Inductive Effect: The electronegativity of the ring heteroatoms (O and N) pulls electron density away from the C4 carbon, to which the carbonyl group is attached.

  • Mesomeric (Resonance) Effect: While the ring is aromatic, the delocalization of electrons is not as effective as in all-carbon systems like benzene, due to the high electronegativity of the oxygen atom.[2]

This net electron-withdrawing character significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles. The pyridine-like nitrogen at position 3, in particular, contributes to this activation.[6]

The Reaction Pathway: Nucleophilic Acyl Substitution

The generally accepted mechanism involves a two-step addition-elimination process.

  • Nucleophilic Attack: A nucleophile (e.g., the lone pair of an amine, R'-NH2) attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group, the chloride ion (Cl-), is expelled. The protonated nucleophile is then deprotonated, often by a mild base present in the reaction mixture, to yield the final acylated product (an amide in this case) and a hydrochloride salt.

Diagram: General Mechanism of Acylation

Caption: The two-step addition-elimination mechanism for acylation.

Experimental Protocol: Synthesis of a Model Amide

This section provides a trusted, self-validating protocol for the acylation of a primary amine, illustrating the practical application of the principles discussed. The use of a non-nucleophilic base is critical.

Objective: To synthesize N-benzyl-5-methyl-1,3-oxazole-4-carboxamide.

Materials:

  • 5-methyl-1,3-oxazole-4-carbonyl chloride (1.0 eq)

  • Benzylamine (1.05 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-methyl-1,3-oxazole-4-carbonyl chloride (1.0 eq). Dissolve it in anhydrous DCM.

    • Causality: An inert atmosphere and anhydrous solvent are crucial to prevent the hydrolysis of the highly reactive acyl chloride, which would form the corresponding carboxylic acid and reduce the yield.[7]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The acylation reaction is typically exothermic. Cooling helps to control the reaction rate, minimize side reactions, and improve selectivity.[7]

  • Nucleophile & Base Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred acyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C.[7]

    • Causality: Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction.[7] This prevents the protonation of the benzylamine nucleophile, which would render it unreactive, and drives the reaction to completion. A slight excess of the amine ensures the complete consumption of the limiting acyl chloride.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

  • Aqueous Work-up: Quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3, water, and finally brine.

    • Causality: The NaHCO3 wash neutralizes any remaining HCl and removes the triethylamine hydrochloride salt. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-5-methyl-1,3-oxazole-4-carboxamide.

Diagram: Experimental Workflow

Workflow Amide Synthesis Workflow A 1. Dissolve Acyl Chloride in Anhydrous DCM under N2 B 2. Cool to 0 °C A->B Control Temp. C 3. Add Amine + Base Solution Dropwise B->C Exothermic Reaction D 4. Stir at RT (2-4h) Monitor by TLC C->D Allow Reaction E 5. Quench with aq. NaHCO3 D->E Reaction Complete F 6. Aqueous Work-up (Wash with H2O, Brine) E->F Neutralize & Wash G 7. Dry Organic Layer (MgSO4) F->G Separate Layers H 8. Filter & Concentrate G->H Remove Water I 9. Purify Product (Chromatography/Recrystallization) H->I Isolate Product

Caption: Step-by-step workflow for a typical acylation protocol.

Substrate Scope and Applications

5-Methyl-1,3-oxazole-4-carbonyl chloride is a versatile reagent that readily reacts with a variety of nucleophiles.

Nucleophile ClassProductRelative ReactivityNotes
Primary Amines Secondary AmideHighGenerally provides high yields with aliphatic and aromatic amines.[8]
Secondary Amines Tertiary AmideModerate-HighReaction rates can be slower due to increased steric hindrance.
Alcohols EsterModerateOften requires a catalyst (e.g., DMAP) or stronger base for efficient conversion.
Thiols ThioesterModerateSimilar to alcohols, catalysis may be beneficial.

This reagent and its derivatives are building blocks in the synthesis of numerous biologically active compounds, including anti-inflammatory agents and other pharmaceuticals.[1][8] The oxazole moiety itself is a recognized pharmacophore, engaging with various enzymes and receptors, which enhances the value of this synthetic intermediate.[2]

Conclusion

The mechanism of action for 5-methyl-1,3-oxazole-4-carbonyl chloride in acylation is a prime example of how heterocyclic systems can be leveraged to achieve specific synthetic outcomes. Its reactivity is governed by the electron-withdrawing nature of the oxazole ring, which activates the carbonyl group for nucleophilic attack. The reaction proceeds through a well-understood nucleophilic acyl substitution pathway, providing reliable and high-yield access to a range of amides and esters. A firm grasp of this mechanism, coupled with robust experimental technique, enables researchers to effectively utilize this reagent in the complex art of molecular design and drug development.

References

  • The Chemical Versatility of Carbonyl Chlorides: Applications in Synthesis. (2026, March 8). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis. [Link]

  • Synthesis of isoxazole-based amides. (n.d.). ResearchGate. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
  • Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. (n.d.). ResearchGate. [Link]

  • Oxazole. (n.d.). PubChem. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of Oxazole Derivatives from 5-Methyl-1,3-oxazole-4-carbonyl chloride: Application Notes and Protocols

Introduction & Mechanistic Grounding The 1,3-oxazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently embedded in molecules designed for anti-diabetic, anti-neuropathic, and anti-paras...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The 1,3-oxazole ring is a privileged heterocyclic scaffold in modern medicinal chemistry, frequently embedded in molecules designed for anti-diabetic, anti-neuropathic, and anti-parasitic indications[1]. Specifically, derivatives of 5-methyl-1,3-oxazole-4-carboxylic acid have been heavily utilized in the development of cannabinoid (CB1) receptor ligands and indazole-based therapeutics[2].

To access these diverse chemical spaces, 5-methyl-1,3-oxazole-4-carbonyl chloride (CAS: 914637-76-6)[3] serves as an optimal, highly reactive electrophilic building block for the rapid generation of oxazole-4-carboxamides and oxazole-4-carboxylates.

Causality in Reagent Selection: While traditional peptide coupling reagents (e.g., HATU, EDC) are common for amide bond formation, the use of pre-formed acid chlorides is highly advantageous for sterically hindered nucleophiles and large-scale process chemistry due to superior atom economy and rapid reaction kinetics[4]. However, the acylation process generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the incoming nucleophile (rendering it inactive) and may degrade the acid-sensitive oxazole core. Therefore, a non-nucleophilic tertiary amine base—such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)—must be employed[4].

For esterifications, the addition of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate, which significantly accelerates the acylation of less nucleophilic alcohols or phenols[5].

Reaction Pathways & Workflow Visualization

SynthesisWorkflow SM 5-Methyl-1,3-oxazole- 4-carbonyl chloride CondA DIPEA or TEA DCM, 0°C to RT SM->CondA CondB TEA, cat. DMAP DCM, 0°C to RT SM->CondB Amine Primary/Secondary Amine Amine->CondA Alcohol Alcohol/Phenol Alcohol->CondB Amide Oxazole-4-carboxamides (Target) CondA->Amide Nucleophilic Acylation Ester Oxazole-4-carboxylates (Target) CondB->Ester DMAP-catalyzed Acylation

Figure 1: Divergent synthetic workflows for amidation and esterification of the oxazole acid chloride.

Experimental Protocols

Protocol A: Synthesis of 5-Methyl-1,3-oxazole-4-carboxamides

Self-Validating System: The reaction progress is monitored by the disappearance of the amine on TLC. The acidic aqueous workup ensures the complete removal of unreacted amine and triethylammonium chloride salts, providing a crude product that is typically >90% pure by LC-MS before chromatography.

Materials:

  • 5-Methyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • DIPEA or TEA (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acid chloride)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM. Causality: DCM is chosen as it is an aprotic, non-nucleophilic solvent that solubilizes both the starting materials and the organic base, preventing premature hydrolysis of the acid chloride.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The initial acylation is highly exothermic. Cooling prevents the thermal degradation of the oxazole ring and minimizes side reactions such as ketene formation[4].

  • Electrophile Addition: Dissolve 5-methyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 10–15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation Check: Monitor by TLC (typically 50% EtOAc/Hexanes; visualize with UV 254 nm) or LC-MS. The reaction is complete when the amine is fully consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3 × 15 mL). Wash the combined organic layers with 1M HCl (to remove excess amine and DIPEA), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Synthesis of 5-Methyl-1,3-oxazole-4-carboxylates

Self-Validating System: The addition of DMAP often causes an immediate, transient color change (yellow/orange) visible in the flask, validating the formation of the active N-acylpyridinium species.

Materials:

  • 5-Methyl-1,3-oxazole-4-carbonyl chloride (1.1 equiv)

  • Alcohol or Phenol (1.0 equiv)

  • TEA (2.0 equiv)

  • DMAP (0.1 equiv, 10 mol%)

  • Anhydrous DCM (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol (1.0 equiv), TEA (2.0 equiv), and DMAP (0.1 equiv) in anhydrous DCM under an inert atmosphere.

  • Temperature Control: Cool the mixture to 0 °C.

  • Electrophile Addition: Add 5-methyl-1,3-oxazole-4-carbonyl chloride (1.1 equiv) dropwise. Causality: DMAP acts as a nucleophilic catalyst, reacting with the acid chloride to form an N-acylpyridinium intermediate, which is significantly more electrophilic toward alcohols than the parent acid chloride[5].

  • Reaction Propagation: Stir at 0 °C for 30 minutes, then warm to RT and stir for 4–12 hours.

  • Workup: Dilute with DCM, wash with water, saturated aqueous NH₄Cl, and brine. Dry over MgSO₄, filter, and concentrate.

  • Isolation: Purify the crude ester via silica gel chromatography.

Quantitative Data Presentation

The following table summarizes expected reaction parameters and yields based on the nucleophile class when reacting with 5-methyl-1,3-oxazole-4-carbonyl chloride:

Target Derivative ClassNucleophile TypeCatalystBase / SolventTemp / TimeTypical Yield (%)
Aliphatic Amide Primary Aliphatic AmineNoneDIPEA / DCM0 °C to RT, 2 h85 - 95%
Aromatic Amide Aniline DerivativesNonePyridine / THF0 °C to 60 °C, 6 h70 - 85%
Aliphatic Ester Primary/Secondary AlcoholDMAP (10 mol%)TEA / DCM0 °C to RT, 4 h80 - 90%
Phenolic Ester Phenol DerivativesDMAP (20 mol%)TEA / DCMRT, 12 h65 - 80%

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Egyptian Journal of Basic and Applied Sciences URL:[Link]

  • Indazole derivatives (WO2009106982A1)
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Methyl-1,3-oxazole-4-carbonyl Chloride Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 5-methyl-1,3-oxazole-4-carbonyl chloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists working with 5-methyl-1,3-oxazole-4-carbonyl chloride. As a highly reactive electrophilic building block, its synthesis from 5-methyl-1,3-oxazole-4-carboxylic acid is a critical step in generating complex amides and esters. However, the oxazole heterocyclic core presents unique stability challenges. This guide provides field-proven insights into temperature optimization, mechanistic causality, and troubleshooting protocols to ensure high-fidelity synthesis.

Section 1: The Mechanistic Causality of Temperature Control

The conversion of 5-methyl-1,3-oxazole-4-carboxylic acid to its corresponding acyl chloride is not merely a functional group transformation; it is a delicate balance between activation energy and heterocycle stability. Oxazoles are sensitive to strong acidic conditions at elevated temperatures, which can protonate the ring nitrogen and invite nucleophilic attack, leading to1[1].

Chemists typically choose between two primary chlorinating agents, each dictating a distinct temperature profile:

  • Oxalyl Chloride with DMF (Kinetic Control): This method operates at 2[2]. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly reactive Vilsmeier-Haack intermediate (chloromethylenedimethyliminium chloride). This intermediate lowers the activation barrier, allowing the acyl substitution to proceed rapidly at low temperatures, thereby 1[1].

  • Thionyl Chloride (Thermodynamic Control): Thionyl chloride (SOCl₂) is less reactive toward electron-withdrawn carboxylic acids. To drive the formation of the chlorosulfite intermediate and the subsequent expulsion of SO₂ and HCl gases, the system requires thermal activation, typically at3[3]. While effective, this higher temperature narrows the thermodynamic window before 4[4].

Section 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant degradation and dark byproducts when scaling up the thionyl chloride method? A: Scaling up alters the surface-area-to-volume ratio, leading to inefficient heat dissipation. While thionyl chloride requires temperatures around 3[3], prolonged exposure to the acidic HCl byproduct at this temperature catalyzes 1[1]. Actionable Solution: Limit reflux time strictly to 4[4]. Immediately remove excess SOCl₂ under reduced pressure once the reaction is complete. For larger scales (>10 grams), transition to the oxalyl chloride method to avoid thermal stress entirely.

Q2: Is the 0 °C initiation strictly necessary for the oxalyl chloride protocol? A: Yes. The reaction between oxalyl chloride and DMF, as well as the subsequent reaction with the carboxylic acid, generates significant volumes of 2[2]. Initiating the reaction at 0 °C controls the exothermic gas evolution, preventing thermal runaway. If added at room temperature, localized heating can degrade the starting material before it fully converts.

Q3: How can I accurately monitor the completion of the reaction without degrading the acyl chloride on an LC-MS? A: Acyl chlorides will hydrolyze back to the carboxylic acid on standard reverse-phase LC-MS aqueous columns, giving false negatives for conversion. Actionable Solution (Self-Validating IPC): Withdraw a 10 µL aliquot of the reaction mixture and quench it into 500 µL of anhydrous methanol containing a drop of triethylamine. This instantly converts the 5-methyl-1,3-oxazole-4-carbonyl chloride into the stable methyl ester, which can be accurately analyzed via LC-MS or TLC to confirm the total consumption of the starting acid.

Section 3: Quantitative Data & Method Comparison
ParameterOxalyl Chloride / DMF MethodThionyl Chloride Method
Optimal Temperature 0 °C (Initiation) → 25 °C (Propagation)70 °C to 75 °C (Reflux)
Reaction Time 3 to 20 hours45 minutes to 2 hours
Gas Evolution CO, CO₂, HClSO₂, HCl
Heterocycle Stability Excellent (Kinetic preservation)Moderate (Time-dependent degradation)
Scalability Risk Exothermic gas release requires careful ventingThermal accumulation leads to ring-opening
Recommended Use Complex, sensitive substrates; large scaleSmall scale; robust, unfunctionalized substrates
Section 4: Validated Experimental Protocols

Protocol A: Low-Temperature Synthesis using Oxalyl Chloride (Preferred) Mechanism: Vilsmeier-Haack Activation

  • Preparation: Suspend 5-methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in 2[2] under an inert argon or nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (approx. 0.05 equiv).

  • Initiation (Critical Temperature Step): Cool the suspension to 0 °C using an ice bath.

  • Addition: Dropwise add oxalyl chloride (1.2 to 1.5 equiv). Caution: Observe immediate and 2[2] (CO, CO₂, HCl).

  • Propagation: Allow the reaction to slowly 2[2] (20–25 °C) and stir for 3 hours. The suspension will transition into a homogeneous light-yellow solution.

  • Isolation: Concentrate the solution in vacuo to remove CH₂Cl₂ and excess oxalyl chloride. The resulting 5-methyl-1,3-oxazole-4-carbonyl chloride can be2[2] in the subsequent amidation or esterification step without further purification.

Protocol B: High-Temperature Synthesis using Thionyl Chloride Mechanism: Thermal Chlorosulfite Elimination

  • Preparation: Place 5-methyl-1,3-oxazole-4-carboxylic acid (1.0 equiv) in a dry round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂ and HCl).

  • Addition: Add neat thionyl chloride (excess, typically4[4]).

  • Thermal Activation (Critical Temperature Step): Heat the mixture to an internal temperature of3[3].

  • Monitoring: Stir at this temperature for 3[3] to a maximum of 4[4]. Do not exceed 2 hours to prevent thermal degradation of the oxazole core.

  • Isolation: Cool the brown solution to 3[3]. Remove the excess thionyl chloride in vacuo. Co-evaporate the residue with anhydrous toluene (2x) to ensure complete removal of residual SOCl₂ and HCl.

Section 5: Mechanistic Pathway Visualization

Pathway SM 5-Methyl-1,3-oxazole-4-carboxylic acid Cat DMF Catalyst (Vilsmeier-Haack Intermediate) SM->Cat DMF (cat.) PathB Thionyl Chloride 70 °C to 75 °C (Reflux) SM->PathB SOCl2 Addition PathA Oxalyl Chloride 0 °C to 25 °C Cat->PathA (COCl)2 Addition Prod 5-Methyl-1,3-oxazole-4-carbonyl chloride (Intact Heterocycle) PathA->Prod Mild Activation Kinetic Control PathB->Prod Thermal Activation Thermodynamic Control Deg Degradation Products (Ring Opening / Decarboxylation) PathB->Deg Prolonged Heating (>2h) or T > 80 °C

Temperature-dependent pathways for 5-methyl-1,3-oxazole-4-carbonyl chloride synthesis.

References
  • Title: N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Suberone-based type I½ p38α MAPK-inhibitors with improved properties to treat colorectal cancer Source: Universität Tübingen URL: [Link]

  • Title: WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus Source: Google Patents URL

Sources

Optimization

Technical Support Center: Handling 5-Methyl-1,3-oxazole-4-carbonyl chloride

Welcome to the Technical Support Center for 5-methyl-1,3-oxazole-4-carbonyl chloride (CAS: 914637-76-6). As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-methyl-1,3-oxazole-4-carbonyl chloride (CAS: 914637-76-6). As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing this highly electrophilic building block. This guide is designed to deconstruct the root causes of reagent degradation and provide field-proven, self-validating protocols for handling moisture-sensitive acyl chlorides.

Part 1: Core Principles & Causality (FAQ)

Q: Why is 5-methyl-1,3-oxazole-4-carbonyl chloride exceptionally sensitive to atmospheric moisture? A: The reactivity of 5-methyl-1,3-oxazole-4-carbonyl chloride stems from the highly electrophilic nature of its carbonyl carbon[1]. Unlike sterically hindered or electron-rich acyl chlorides, the electron-withdrawing nature of the heteroaromatic oxazole ring exacerbates the partial positive charge on the carbonyl center. When exposed to atmospheric moisture, water acts as a nucleophile, rapidly displacing the chloride ion to form 5-methyl-1,3-oxazole-4-carboxylic acid and stoichiometric amounts of hydrogen chloride (HCl) gas[2].

Q: How can I visually or analytically validate the integrity of my reagent before starting a critical synthesis? A: A self-validating workflow requires both qualitative and quantitative checks. Qualitatively, compromised acyl chlorides will "fume" in the presence of humid air due to the generation of HCl gas reacting with atmospheric water vapor[3]. If your reagent bottle fumes aggressively upon opening, it is actively hydrolyzing. Quantitatively, you should run a brief 1 H NMR or IR spectroscopy check. The presence of a broad O-H stretch in IR or an acidic proton peak in NMR confirms degradation.

Table 1: Quantitative Impact of Moisture on Acyl Chloride Reactions
Parameter / MetricValue / ObservationMechanistic Causality
Molecular Weight 145.54 g/mol Standard reference for stoichiometric calculations[1].
Relative Hydrolysis Rate FastThe oxazole ring withdraws electron density, increasing carbonyl electrophilicity[2].
Primary Degradation Products Carboxylic acid + HClNucleophilic attack by H 2​ O displaces the chloride leaving group[3].
Solvent Moisture Limit < 50 ppmExcess water directly competes with the target nucleophile (e.g., amine)[3].
Impact of >100 ppm H 2​ O >15% Yield ReductionGenerated HCl protonates the nucleophilic amine, forming an unreactive salt[2].

Part 2: Handling & Storage Troubleshooting

Q: What is the optimal storage and transfer method to prevent degradation? A: 5-Methyl-1,3-oxazole-4-carbonyl chloride must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C[4]. For transfer, never open the bottle to ambient air. Instead, utilize Schlenk techniques or a controlled-atmosphere glovebox[5]. When using a Schlenk line, a rigorous purge-and-refill cycle must be employed to displace ambient air from the receiving glassware[6].

SchlenkCycle Start Assemble Glassware (Hot from oven >120°C) Vacuum Apply High Vacuum (< 0.1 mmHg) Start->Vacuum Cool Cool under Vacuum (15-20 mins) Vacuum->Cool Refill Backfill with Dry N2/Ar (Positive Pressure) Cool->Refill Check Cycle 3 Times? Refill->Check Check->Vacuum No (Repeat) Ready System Anhydrous Ready for Reagent Check->Ready Yes

Schlenk line purge-and-refill workflow for establishing an anhydrous environment.

Part 3: Self-Validating Experimental Protocol

Step-by-Step Methodology: Anhydrous Amide Coupling

This protocol ensures a self-validating system where each step confirms the success of the previous one, minimizing the risk of downstream failure.

Phase 1: Environmental Control & Validation

  • Glassware Preparation: Dry all reaction flasks, condensers, and stir bars in an oven at >120°C for a minimum of 4 hours[2].

    • Causality: Surface-adsorbed water on borosilicate glass cannot be removed by vacuum alone at room temperature.

  • Purge-and-Refill Cycle: Assemble the hot glassware on a Schlenk line. Apply high vacuum (<0.1 mmHg) and allow it to cool for 15-20 minutes. Backfill with dry N 2​ or Ar. Repeat this cycle three times[6].

    • Causality: The repeated cycling dilutes and removes residual oxygen and water vapor to <1 ppm levels.

  • Solvent Validation: Prior to adding solvent to the reaction flask, perform a Karl Fischer (KF) titration on your anhydrous solvent (e.g., DCM or THF).

    • Validation Check: The moisture content must read <50 ppm[3]. If it is higher, dry the solvent over freshly activated 3Å molecular sieves.

Phase 2: Reagent Transfer & Reaction 4. Syringe Preparation: Use a gas-tight syringe dried in an oven. Flush the syringe 10 times with dry nitrogen from the Schlenk line[5].

  • Causality: Flushing removes the microscopic layer of water adsorbed on the inner glass barrel of the syringe.

  • Reagent Dispensing: Pierce the septum of the 5-methyl-1,3-oxazole-4-carbonyl chloride bottle while maintaining a slight positive pressure of inert gas[2]. Withdraw the required volume.

    • Validation Check: Observe the needle tip. Minimal to no fuming indicates a successfully dry transfer environment.

  • Reaction Execution: Add the acyl chloride dropwise to a pre-cooled (0°C) solution of your target amine and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA)[2].

    • Causality: The base is required in 2.0-3.0 equivalents to scavenge the HCl byproduct, preventing it from protonating the unreacted amine nucleophile.

Part 4: Downstream Troubleshooting (Decision Logic)

Q: My reaction yield is still low despite using anhydrous solvents. How do I troubleshoot this? A: If moisture has been rigorously excluded, the failure point is likely related to stoichiometry or base selection. The generation of HCl during the reaction (or from pre-existing hydrolysis in the reagent bottle) can neutralize your nucleophile. Follow the decision logic below to isolate the issue.

Troubleshooting Issue Low Amide Yield / High Acid Byproduct CheckWater Check Solvent Moisture (Karl Fischer <50 ppm?) Issue->CheckWater DrySolvent Dry over Molecular Sieves or use fresh anhydrous solvent CheckWater->DrySolvent No CheckBase Is HCl neutralized? (Check amine base eq.) CheckWater->CheckBase Yes DrySolvent->CheckWater AddBase Add 2.0-3.0 eq. DIPEA/TEA to scavenge HCl CheckBase->AddBase No Success Optimal Conversion Achieved CheckBase->Success Yes AddBase->Success

Troubleshooting logic for low yields in 5-methyl-1,3-oxazole-4-carbonyl chloride reactions.

References

  • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides - Benchchem.2

  • 914637-76-6 | 5-Methyl-1,3-oxazole-4-carbonyl chloride - AiFChem.1

  • Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride - Benchchem. 3

  • 475481-96-0|4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyloxazole - BLDpharm. 4

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. 5

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. 6

Sources

Troubleshooting

Reducing side-product formation in 5-methyl-1,3-oxazole-4-carbonyl chloride reactions

Welcome to the technical support resource for 5-methyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-methyl-1,3-oxazole-4-carbonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reactive building block. Our focus is to provide practical, in-depth solutions for minimizing side-product formation and optimizing your reaction outcomes.

Introduction to the Challenge

5-Methyl-1,3-oxazole-4-carbonyl chloride is a highly valuable reagent for introducing the 5-methyl-1,3-oxazole-4-carboxamide moiety, a common scaffold in medicinal chemistry. However, like many acyl chlorides built upon heterocyclic systems, its reactivity is a double-edged sword. The inherent instability of the oxazole ring, coupled with the high reactivity of the acyl chloride, can lead to a variety of undesired side-products, complicating purification and reducing yields. This guide provides a systematic approach to troubleshooting these challenges.

Frequently Asked Questions (FAQs)

Q1: My primary side-product is the corresponding carboxylic acid (5-methyl-1,3-oxazole-4-carboxylic acid). What is causing this and how can I prevent it?

A1: This is the most common side-product and is a result of hydrolysis. The acyl chloride group is extremely sensitive to water.

  • Causality: Trace amounts of water in your reaction solvent, on your glassware, in your amine/alcohol starting material, or from the atmosphere will rapidly convert the acyl chloride back to the less reactive carboxylic acid.

  • Prevention Strategy:

    • Rigorous Anhydrous Technique: All glassware must be oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents stored over molecular sieves are also a good option.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1][2]

    • Dry Starting Materials: Ensure your amine or alcohol substrate is anhydrous. If it is a salt (e.g., a hydrochloride salt of an amine), ensure it is thoroughly dried and consider that the salt itself can be hygroscopic.

Q2: I'm observing a side-product with a mass corresponding to the ring-opened product. Why does the oxazole ring open?

A2: The oxazole ring, while aromatic, is susceptible to cleavage under certain conditions, particularly hydrolytic conditions or the presence of strong nucleophiles/bases.[1][3]

  • Causality: Under aqueous basic conditions, the oxazole ring can be cleaved to form an α-acylamino ketone structure.[1] In the context of your reaction, if you are using a strong, nucleophilic base or have significant water present, this pathway can become competitive.

  • Prevention Strategy:

    • Control pH: If possible, maintain the reaction pH in a neutral to slightly acidic range. The use of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. These bases act as acid scavengers for the HCl generated during the acylation without directly promoting ring-opening.

    • Low Temperature: Perform the reaction at reduced temperatures (e.g., 0 °C to -10 °C). This slows the rate of potential degradation pathways relative to the desired acylation reaction.[4]

    • Minimize Water: As with hydrolysis of the acyl chloride, strictly anhydrous conditions will disfavor hydrolytic ring-opening.[2]

Q3: My intended product is an amide, but I am forming a significant amount of the methyl or ethyl ester. What's happening?

A3: This occurs when your reaction solvent is a nucleophilic alcohol, such as methanol or ethanol.

  • Causality: The acyl chloride is a highly reactive electrophile. It will react with any available nucleophile. If the solvent is an alcohol, it can compete with your intended amine nucleophile, leading to the formation of an ester side-product. This is a common issue when using solutions of reagents like ammonia in methanol.[5]

  • Prevention Strategy:

    • Use Non-Nucleophilic Solvents: Switch to a non-reactive, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[4]

    • Change Reagent Formulation: If you must use a reagent dissolved in an alcohol (e.g., 7N ammonia in methanol), consider adding your acyl chloride solution slowly to a cooled, large excess of the ammonia solution. This ensures the acyl chloride is more likely to encounter ammonia before the solvent.[5] Alternatively, consider bubbling anhydrous ammonia gas into your reaction solution.[5]

Q4: How can I avoid the formation of the corresponding anhydride?

A4: Anhydride formation is a secondary reaction that occurs when the hydrolyzed carboxylic acid (see Q1) reacts with a second molecule of the starting acyl chloride.

  • Causality: This is a direct consequence of initial hydrolysis. Once 5-methyl-1,3-oxazole-4-carboxylic acid is formed, its carboxylate (formed in the presence of the base) can act as a nucleophile, attacking another molecule of the highly reactive acyl chloride.

  • Prevention Strategy: The key is to prevent the initial hydrolysis. By implementing the rigorous anhydrous techniques described in A1, you will starve the reaction of the precursor to anhydride formation.

Troubleshooting Guide: Low Yield & Impure Product

This section provides a systematic workflow for diagnosing and solving common issues.

Diagram: Troubleshooting Workflow

G Start Problem: Low Yield / Impure Product Check_Purity 1. Verify Starting Material Purity (Acyl Chloride, Amine/Alcohol) Start->Check_Purity Impure_SM Result: Impure Starting Material Action: Purify or re-synthesize acyl chloride. Ensure amine/alcohol is pure and dry. Check_Purity->Impure_SM No Pure_SM Starting Materials are Pure Check_Purity->Pure_SM Yes Check_Conditions 2. Review Reaction Conditions Pure_SM->Check_Conditions Anhydrous Anhydrous Technique Issue? (Wet solvent, glassware, atmosphere) Check_Conditions->Anhydrous Temp Temperature Control Issue? (Reaction too warm) Anhydrous->Temp No Fix_Anhydrous Action: Oven-dry glassware. Use fresh anhydrous solvent. Run under N2/Ar. Anhydrous->Fix_Anhydrous Yes Base Incorrect Base? (Nucleophilic, wrong stoichiometry) Temp->Base No Fix_Temp Action: Run reaction at 0 °C or below. Add acyl chloride solution slowly. Temp->Fix_Temp Yes Solvent Solvent Issue? (Nucleophilic, e.g., MeOH) Base->Solvent No Fix_Base Action: Use non-nucleophilic base (TEA, DIPEA). Use 1.1-1.2 equivalents. Base->Fix_Base Yes Fix_Solvent Action: Switch to aprotic solvent (DCM, THF). Solvent->Fix_Solvent Yes Success Optimized Reaction Fix_Anhydrous->Success Fix_Temp->Success Fix_Base->Success Fix_Solvent->Success

Caption: A step-by-step guide to diagnosing reaction failures.

Reaction Pathways: Desired vs. Side-Products

Understanding the competing reaction pathways is crucial for rational optimization.

Diagram: Competing Reaction Pathways

reaction_pathways acyl_chloride 5-Methyl-1,3-oxazole- 4-carbonyl Chloride desired_product Desired Amide or Ester acyl_chloride->desired_product Desired Pathway (Anhydrous, Aprotic Solvent, 0 °C) hydrolysis_product Side-Product: Carboxylic Acid acyl_chloride->hydrolysis_product Hydrolysis ester_side_product Side-Product: Methyl Ester acyl_chloride->ester_side_product Solvent Reaction anhydride_product Side-Product: Anhydride acyl_chloride->anhydride_product Anhydride Formation nucleophile Amine (R-NH2) or Alcohol (R-OH) nucleophile->desired_product Desired Pathway (Anhydrous, Aprotic Solvent, 0 °C) water H2O (Trace) water->hydrolysis_product Hydrolysis base Base (e.g., TEA) base->desired_product Desired Pathway (Anhydrous, Aprotic Solvent, 0 °C) solvent Solvent (e.g., MeOH) solvent->ester_side_product Solvent Reaction ring_opened_product Side-Product: Ring-Opened Species hydrolysis_product->ring_opened_product Hydrolytic Cleavage (if Base + H2O present) hydrolysis_product->anhydride_product Anhydride Formation

Caption: Key reaction pathways for 5-methyl-1,3-oxazole-4-carbonyl chloride.

Recommended Protocol: General Amide Synthesis

This protocol incorporates best practices to minimize side-product formation.

Materials:

  • 5-methyl-1,3-oxazole-4-carbonyl chloride (1.0 eq)

  • Amine (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Oven-dried round-bottom flask, stir bar, septa, and nitrogen/argon line

Procedure:

  • Setup: Assemble an oven-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve the amine (1.0-1.2 eq) and the non-nucleophilic base (TEA or DIPEA, 1.2-1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath. For particularly sensitive substrates, a lower temperature (-10 °C to -20 °C) may be beneficial.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve the 5-methyl-1,3-oxazole-4-carbonyl chloride (1.0 eq) in a small amount of anhydrous DCM. Using a syringe, add this solution dropwise to the cold, stirred amine solution over 15-30 minutes. A slow addition rate is critical to control the exotherm and minimize side reactions.[]

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid and the triethylammonium chloride salt.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate.

Data Summary: Impact of Reaction Conditions

The following table summarizes the expected outcomes based on different experimental parameters. This is an illustrative guide to aid in your experimental design.

ParameterConditionExpected Impact on PurityExpected Impact on YieldRationale
Water Content > 0.1%Low Low Promotes hydrolysis of acyl chloride to carboxylic acid and subsequent side reactions.[1][2]
< 50 ppm (Anhydrous)High High Minimizes hydrolysis, preserving the reactive acyl chloride for the desired reaction.
Temperature Room TemperatureMedium-Low Variable Increases the rate of all reactions, including degradation pathways like ring-opening.[4]
0 °C to -10 °CHigh High Selectively slows down undesired side reactions more than the rapid desired acylation.[4]
Base Pyridine (Nucleophilic)Low Low Can react with the acyl chloride itself, forming an unreactive acylpyridinium salt or promoting side reactions.
TEA / DIPEAHigh High Non-nucleophilic; acts only as an HCl scavenger, preventing catalysis of side reactions.[]
Solvent Methanol / EthanolLow Low Competes as a nucleophile, leading to significant ester side-product formation.[5]
DCM / THF (Aprotic)High High Inert and will not compete in the reaction, ensuring the intended nucleophile reacts.

References

  • Stability issues of the oxazole ring in (2,5 - Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Taylor & Francis. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. [Link]

  • Technical Support Center: Oxazole-4-Carboximidamide Synthesis - Benchchem.
  • Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides | Request PDF - ResearchGate. [Link]

  • Amide from carboxylic acid synthesis : r/Chempros - Reddit. [Link]

Sources

Optimization

Purification techniques for 5-methyl-1,3-oxazole-4-carbonyl chloride synthesized products

Welcome to the Technical Support Center for Heterocyclic Acid Chloride Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenec...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Acid Chloride Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when isolating highly reactive intermediates.

Handling 5-methyl-1,3-oxazole-4-carbonyl chloride (CAS: 914637-76-6) presents a unique set of challenges. Because the oxazole ring is sensitive to harsh conditions and the acyl chloride moiety is highly electrophilic, standard aqueous workups and chromatography are impossible. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation of your target compound.

Troubleshooting FAQs: The "Why" and "How" of Acid Chloride Purification

Q: Why did my purified product turn into a white, insoluble solid after a few days? A: This is a classic symptom of moisture contamination leading to hydrolysis. Acid chlorides react rapidly with atmospheric water to form hydrogen chloride (HCl) and the corresponding carboxylic acid (5-methyl-1,3-oxazole-4-carboxylic acid), which is a white solid with poor solubility in non-polar solvents. Causality: The highly electrophilic carbonyl carbon is susceptible to nucleophilic attack by water. To prevent this, all storage must be done in flame-dried ampoules or Schlenk flasks under an inert argon atmosphere at -20 °C.

Q: Can I use silica gel column chromatography to purify this compound? A: Absolutely not. Silica gel possesses surface silanol (-SiOH) groups and inherently retains adsorbed water. Causality: When an electrophilic acid chloride contacts silica, it undergoes rapid nucleophilic attack. This irreversibly converts your product into the corresponding carboxylic acid or covalently binds it to the stationary phase via silyl ester formation. Purification must be strictly limited to vacuum distillation or anhydrous trituration.

Q: Why is catalytic DMF required when using thionyl chloride or oxalyl chloride, and why is it contaminating my final product? A: Dimethylformamide (DMF) reacts with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride to generate the Vilsmeier-Haack intermediate (a chloroiminium ion). Causality: This intermediate is a vastly superior electrophile compared to the bulk reagent, accelerating the conversion of the carboxylic acid and allowing the reaction to proceed at lower temperatures [3]. However, DMF has a high boiling point (153 °C). If you use more than a strictly catalytic amount (e.g., >1-2 drops per 10 mmol), it will co-distill with your product during vacuum purification.

Q: My crude mixture is dark brown/black. Did the reaction fail? A: Not necessarily, but it indicates thermal degradation. The oxazole ring can decompose under prolonged exposure to strong acids (HCl) and high heat. Causality: Pushing the reaction temperature above 80 °C or leaving the product in the presence of unreacted SOCl₂ for extended periods causes polymerization and ring-opening side reactions [1]. Strict temperature control during both synthesis and distillation is mandatory.

Quantitative Data: Physical Properties & Impurity Tracking

To successfully isolate 5-methyl-1,3-oxazole-4-carbonyl chloride, you must understand the volatility profile of the product versus its common impurities.

CompoundMW ( g/mol )Boiling Point / VolatilityPhysical StateKey Risk / Role
5-Methyl-1,3-oxazole-4-carbonyl chloride 145.54~65–75 °C (at 1–2 mbar)Colorless to pale yellow liquidTarget Product [4]
5-Methyl-1,3-oxazole-4-carboxylic acid 127.10Non-volatile (Decomposes)White crystalline solidHydrolysis byproduct
Thionyl Chloride (SOCl₂) 118.9779 °C (at 760 mmHg)Colorless liquidUnreacted reagent [3]
Oxalyl Chloride 126.9363–64 °C (at 760 mmHg)Colorless liquidUnreacted reagent [1]
Dimethylformamide (DMF) 73.09153 °C (at 760 mmHg)Colorless liquidCatalyst residue

Experimental Workflow Visualization

Below is the logical workflow for the synthesis and strictly anhydrous purification of the compound.

G A 5-Methyl-1,3-oxazole-4-carboxylic acid (Starting Material) B Chlorination (SOCl2 / Oxalyl Chloride + DMF) A->B Add Reagents C Crude Mixture (Product + Volatiles) B->C Heat to Reflux D Schlenk Line Evaporation (Remove SOCl2/HCl/SO2) C->D Vacuum E Short-Path Vacuum Distillation (1-2 mbar, 65-75°C) D->E Heat & High Vacuum F Pure 5-Methyl-1,3-oxazole-4-carbonyl chloride (Store at -20°C under Ar) E->F Condense Fraction

Workflow for synthesis and vacuum distillation of 5-methyl-1,3-oxazole-4-carbonyl chloride.

Step-by-Step Methodology: Self-Validating Vacuum Distillation

This protocol utilizes a self-validating system to ensure that each step is verified before proceeding, preventing the loss of valuable intermediates.

Step 1: Preparation and Reaction

  • In an oven-dried, argon-purged round-bottom flask, suspend 5-methyl-1,3-oxazole-4-carboxylic acid in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of oxalyl chloride dropwise at 0 °C, followed by exactly 1 drop of anhydrous DMF (catalyst)[2].

  • Allow the mixture to warm to room temperature. Self-Validation Check: Monitor the bubbler. The reaction is complete when the evolution of CO, CO₂, and HCl gas ceases.

Step 2: Removal of Volatiles

  • Transfer the flask to a Schlenk line equipped with a liquid nitrogen trap.

  • Evaporate the DCM and excess oxalyl chloride under moderate vacuum (50–100 mbar) at room temperature. Self-Validation Check (FTIR): Before proceeding to distillation, take a crude FTIR scan (neat film). The disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of a sharp, intense acyl chloride C=O stretch (~1750–1800 cm⁻¹) confirms complete conversion [1]. If the O-H stretch persists, re-subject the crude to oxalyl chloride.

Step 3: Short-Path Vacuum Distillation

  • Equip the flask with a short-path distillation head, a receiving flask cooled in an ice-water bath, and connect to a high-vacuum pump.

  • Lower the pressure to 1–2 mbar. Do not apply heat until the pressure is perfectly stable.

  • Gradually heat the oil bath to 80–90 °C.

  • Collect the main fraction distilling at approximately 65–75 °C (vapor temperature). Discard the first few drops (forerun) as they may contain trace oxalyl chloride or DCM. Self-Validation Check (Pressure): A sudden spike in vacuum pressure during distillation indicates thermal decomposition (release of gases). If this occurs, immediately lower the oil bath temperature.

Step 4: Storage

  • Backfill the distillation apparatus with strictly dry argon.

  • Transfer the purified pale-yellow liquid to a flame-dried ampoule or a Schlenk tube with a PTFE valve. Store at -20 °C.

References

  • Grokipedia. "Oxalyl chloride." Grokipedia.
  • Organic Syntheses. "Oxalyl Chloride Procedure." Organic Syntheses.
  • Wolfa Bio. "Does Thionyl Chloride React with Oxalic Acid to Form Oxalyl Chloride?" Wolfa.
  • Sigma-Aldrich. "Oxalyl chloride, oxazol chloride." Sigma-Aldrich.

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Methyl-1,3-oxazole-4-carbonyl chloride and 5-Methylisoxazole-4-carbonyl chloride in Medicinal Chemistry

Heterocyclic acid chlorides are indispensable building blocks in modern drug discovery, frequently utilized to synthesize amide and ester linkages in complex pharmacophores. Among these, 5-methylisoxazole-4-carbonyl chlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Heterocyclic acid chlorides are indispensable building blocks in modern drug discovery, frequently utilized to synthesize amide and ester linkages in complex pharmacophores. Among these, 5-methylisoxazole-4-carbonyl chloride and 5-methyl-1,3-oxazole-4-carbonyl chloride represent two highly valuable, yet chemically distinct, isomeric acylating agents.

While both feature a five-membered aromatic ring containing nitrogen and oxygen, the relative positioning of these heteroatoms dictates profound differences in their electronic distribution, electrophilicity, and stability. This guide provides an objective comparison of their reactivity profiles, supported by mechanistic causality and validated experimental protocols.

Structural and Electronic Causality

The fundamental difference in reactivity between these two reagents lies in their N–O connectivity, which directly influences both the electrophilicity of the carbonyl carbon and the thermodynamic stability of the heterocyclic core.

The Isoxazole Ring (1,2-Azole)

In 5-methylisoxazole-4-carbonyl chloride, the adjacent nitrogen and oxygen atoms create a strong, localized electron-withdrawing effect. This increases the partial positive charge on the C4 position, making the attached carbonyl carbon exceptionally electrophilic ()[1]. However, the N–O bond is relatively weak. Under strongly basic or reductive conditions, this bond is highly susceptible to cleavage, leading to ring opening ()[2]. This exact mechanism is exploited pharmacologically: the isoxazole-based drug Leflunomide undergoes base-catalyzed (or in vivo enzymatic) ring opening to form the active metabolite Teriflunomide ()[3].

The 1,3-Oxazole Ring (1,3-Azole)

In 5-methyl-1,3-oxazole-4-carbonyl chloride, the nitrogen and oxygen are separated by a carbon atom. This separation enhances the thermodynamic stability of the aromatic system. The 1,3-oxazole ring is significantly more resistant to base-catalyzed ring opening. Consequently, while the carbonyl carbon remains highly reactive toward nucleophiles, it is slightly less electrophilic compared to its isoxazole counterpart, and the parent ring boasts a higher pKa ()[4].

Quantitative Data & Reactivity Profiles

The table below summarizes the core physicochemical and reactivity differences between the two isomers to guide reagent selection.

Property5-Methylisoxazole-4-carbonyl chloride5-Methyl-1,3-oxazole-4-carbonyl chloride
CAS Number 69399-79-7914637-76-6
Heteroatom Position Adjacent (1,2-azole)Separated (1,3-azole)
Electrophilicity (C4) Very HighHigh
Base Stability Labile (Prone to C-O/N-O cleavage)Stable
Parent Ring pKa -3.0 (Isoxazole)0.8 (Oxazole)
Primary Application Leflunomide / Teriflunomide synthesisGeneral kinase/GPCR ligand scaffolds

Visualizing the Pathways

To better understand the practical implications of these electronic effects, the following diagrams map out the reactivity pathways and stability profiles.

G A 5-Methylisoxazole-4-carboxylic acid B 5-Methylisoxazole-4-carbonyl chloride (Highly Electrophilic) A->B SOCl2 / Toluene Reflux C Leflunomide (Isoxazole Amide) B->C 4-Trifluoromethylaniline Base (TEA) D Teriflunomide (Ring-Opened Active Metabolite) C->D aq. NaOH Base-Catalyzed Ring Opening

Workflow of isoxazole amidation and base-catalyzed ring opening to teriflunomide.

Reactivity Start Heterocyclic Carbonyl Chlorides Iso 5-Methylisoxazole-4-carbonyl chloride Start->Iso Oxa 5-Methyl-1,3-oxazole-4-carbonyl chloride Start->Oxa Iso_React High Electrophilicity (Adjacent N-O withdrawing effect) Iso->Iso_React Iso_Deg Base-Sensitive (Susceptible to C-O cleavage) Iso->Iso_Deg Oxa_React Moderate Electrophilicity (Separated N, O atoms) Oxa->Oxa_React Oxa_Deg Base-Stable (Resistant to ring opening) Oxa->Oxa_Deg

Electronic effects dictating the electrophilicity and base stability of isoxazole vs oxazole.

Experimental Workflows & Self-Validating Protocols

When working with these acyl chlorides, the choice of base, solvent, and temperature must be carefully tailored to the stability of the specific heterocyclic ring.

Protocol A: Synthesis of Isoxazole Amides (e.g., Leflunomide Analogues)

Causality: The extreme electrophilicity of the acid chloride combined with the base-sensitivity of the isoxazole ring requires strict temperature control and the use of a mild, non-nucleophilic base to prevent premature ring cleavage ()[5].

  • Preparation: Dissolve the primary amine (1.0 eq) and triethylamine (TEA, 1.2 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction flask to 0–5 °C using an ice-water bath. Crucial: Failing to cool the reaction will result in exothermic degradation of the isoxazole ring.

  • Addition: Add 5-methylisoxazole-4-carbonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Self-Validating Check (TLC Quench): Monitor the reaction by TLC. To accurately track the highly reactive acid chloride without streaking, quench a 10 µL reaction aliquot in 100 µL of methanol. This converts unreacted acid chloride into the stable methyl ester, providing a clear, readable spot to validate reaction completion ()[3].

  • Workup: Once complete, perform a mild aqueous wash (brine/water) avoiding strong aqueous bases (like NaOH), which would trigger ring opening to the cyano-enol form.

Protocol B: Synthesis of 1,3-Oxazole Amides

Causality: Because the 1,3-oxazole ring lacks the weak N–O bond, it is less prone to base-catalyzed degradation. This allows for more robust conditions without risking the integrity of the heterocyclic core ()[6].

  • Preparation: Dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Addition: Add 5-methyl-1,3-oxazole-4-carbonyl chloride (1.1 eq) at 0 °C, then immediately remove the ice bath.

  • Reaction: Allow the mixture to stir at room temperature. Unlike the isoxazole protocol, mild heating (up to 40 °C) can be applied if coupling sterically hindered amines, as the 1,3-oxazole ring will remain intact.

  • Workup: Evaporate the THF, redissolve in ethyl acetate, and wash with saturated aqueous NaHCO₃ followed by brine. The product can be safely purified via standard silica gel chromatography.

References
  • Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues - MDPI -[Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles - ResearchGate -[Link]

  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole - ACS Publications -[Link]

  • A novel process for the preparation of teriflunomide - P
  • What is the Difference Between Oxazole and Isoxazole - DifferenceBetween -[Link]

  • New Chemistry of Oxazoles - Clockss -[Link]

Sources

Comparative

Advanced Reactivity Profiling: 5-Methyl-1,3-oxazole-4-carbonyl chloride vs. Oxazole-4-carbonyl chloride

Acyl chlorides are indispensable electrophilic building blocks in medicinal chemistry. When working with heterocyclic scaffolds like oxazoles, the precise positioning of substituents dramatically alters the reactivity la...

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Author: BenchChem Technical Support Team. Date: March 2026

Acyl chlorides are indispensable electrophilic building blocks in medicinal chemistry. When working with heterocyclic scaffolds like oxazoles, the precise positioning of substituents dramatically alters the reactivity landscape. This guide provides an in-depth comparative analysis of oxazole-4-carbonyl chloride and its methylated analog, 5-methyl-1,3-oxazole-4-carbonyl chloride . By understanding the steric and electronic interplay introduced by the 5-methyl group, researchers can optimize amidation and esterification workflows for complex drug discovery programs, such as the synthesis of [1] and [2].

Mechanistic Causality: Sterics vs. Electronics

The addition of a methyl group at the 5-position of the oxazole ring fundamentally changes the molecule's interaction with nucleophiles. As a Senior Application Scientist, it is critical to look beyond standard coupling times and understand the underlying physical chemistry driving these reactions:

  • Electronic Attenuation (+I Effect) : The methyl group exerts an electron-donating inductive (+I) effect and hyperconjugation. This slightly increases the electron density of the oxazole ring, which delocalizes into the carbonyl carbon at the 4-position, marginally reducing its electrophilicity compared to the unsubstituted analog.

  • Steric Blockade : More critically, the 5-methyl group sits directly adjacent to the 4-carbonyl chloride. This proximity creates a spatial blockade that hinders the Bürgi-Dunitz trajectory of incoming nucleophiles (such as bulky primary or secondary amines).

As a result, oxazole-4-carbonyl chloride exhibits rapid, almost instantaneous conversion with nucleophiles but is [3]. Conversely, 5-methyl-1,3-oxazole-4-carbonyl chloride[4] requires longer reaction times or elevated temperatures but offers superior bench stability and chemoselectivity.

MechanisticPathway cluster_1 Oxazole-4-carbonyl chloride cluster_2 5-Methyl-1,3-oxazole-4-carbonyl chloride Nuc Nucleophile (e.g., R-NH2) Ox Unsubstituted C5 Minimal Steric Hindrance Nuc->Ox MeOx 5-Methyl Group Steric Blockade & +I Effect Nuc->MeOx TS1 Fast Tetrahedral Intermediate Ox->TS1 Prod1 Amide Product (Rapid, High Yield) TS1->Prod1 TS2 Slower Tetrahedral Intermediate MeOx->TS2 Prod2 Amide Product (Slower, Chemoselective) TS2->Prod2

Fig 1: Mechanistic divergence in nucleophilic attack due to C5-methyl steric and electronic effects.

Quantitative Performance Comparison

To facilitate reagent selection, the following table synthesizes the physicochemical and kinetic profiles of both compounds.

ParameterOxazole-4-carbonyl chloride5-Methyl-1,3-oxazole-4-carbonyl chloride
CAS Number 62348-20-3914637-76-6
Molecular Weight 131.52 g/mol 145.54 g/mol
Electrophilicity Very HighModerate-High (Attenuated)
Steric Hindrance (C4) MinimalSignificant (C5-Methyl interference)
Moisture Sensitivity Extreme (Rapid hydrolysis)High (Slower hydrolysis kinetics)
Typical Amidation Time < 30 min at 0 °C1 - 2 hours (0 °C to RT)
Storage Requirements -20 °C, rigorously anhydrous-20 °C, anhydrous
Self-Validating Experimental Workflows

To empirically demonstrate these reactivity differences, we recommend a parallel competition assay. This protocol is designed as a self-validating system : by running both electrophiles in the same pot against a limiting amount of amine, the resulting product ratio directly quantifies the kinetic disparity.

Protocol: Competitive Amidation Assay

Rationale : Using a stoichiometric deficit of a standard amine (e.g., benzylamine) against an equimolar mixture of both acyl chlorides forces the electrophiles to compete. The LC-MS ratio of the resulting amides validates the steric/electronic retardation of the 5-methyl group.

  • Preparation : In an oven-dried vial under argon, dissolve oxazole-4-carbonyl chloride (1.0 equiv, 0.1 mmol) and 5-methyl-1,3-oxazole-4-carbonyl chloride (1.0 equiv, 0.1 mmol) in 2.0 mL of anhydrous dichloromethane (DCM).

  • Cooling : Chill the solution to 0 °C using an ice bath. Causality: Lowering the temperature controls the exothermic nature of the acyl chloride reaction and minimizes background hydrolysis from trace atmospheric moisture.

  • Nucleophile Addition : Premix benzylamine (0.8 equiv, 0.08 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 0.2 mmol) in 0.5 mL anhydrous DCM. Add this solution dropwise to the electrophile mixture over 5 minutes. Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of benzylamine which would otherwise completely halt the reaction.

  • Reaction & Quench : Stir at 0 °C for 30 minutes. Quench the reaction by adding 1 mL of saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the excess base and rapidly destroys unreacted acyl chlorides, locking the product ratio in place for accurate analysis.

  • Analysis : Extract the organic layer, dry over Na₂SO₄, and analyze via LC-MS (UV 254 nm).

Expected Outcome: The chromatogram will consistently show a >4:1 ratio favoring the unsubstituted oxazole-4-carboxamide, directly confirming the kinetic dominance of oxazole-4-carbonyl chloride over its 5-methyl counterpart.

Workflow Start Equimolar Amine + DIPEA in Anhydrous DCM (0 °C) Split Add Acyl Chloride Dropwise Start->Split Branch1 Oxazole-4-carbonyl chloride Split->Branch1 Branch2 5-Methyl-1,3-oxazole- 4-carbonyl chloride Split->Branch2 React1 Stir 30 mins at 0 °C (Rapid Conversion) Branch1->React1 React2 Stir 2 hours, warm to RT (Slower Conversion) Branch2->React2 Quench Quench with NH4Cl (aq) Extract with DCM React1->Quench React2->Quench Analyze LC-MS Analysis Calculate Yield & Purity Quench->Analyze

Fig 2: Self-validating parallel amidation workflow for comparing acyl chloride reactivity kinetics.

Applications in Drug Development

The choice between these two building blocks dictates the structural trajectory of the final Active Pharmaceutical Ingredient (API). Oxazole-4-carbonyl chloride is ideal for generating vast, unsubstituted oxazole libraries rapidly during early hit-to-lead phases. However, the 5-methyl variant is specifically required for synthesizing complex natural product analogs, such as antiplasmodial cyclamides derived from cyanobacteria[1], and specific indazole-3-carboxamide derivatives targeting nervous system disorders[2].

References
  • Google Patents. "Indazole derivatives - WO2009106982A1".
  • NIH PMC. "Modified peptides and organic metabolites of cyanobacterial origin with antiplasmodial properties". PubMed Central.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-methyl-1,3-oxazole-4-carbonyl Chloride

For Research Use Only. Not for diagnostic or therapeutic use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides a detailed, step-by-step guide for the safe and effective disposal of 5-methyl-1,3-oxazole-4-carbonyl chloride. As a reactive acyl chloride, proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Hazard Assessment and Chemical Profile

5-methyl-1,3-oxazole-4-carbonyl chloride is a bifunctional molecule featuring a highly reactive acyl chloride group and a stable aromatic 1,3-oxazole ring. The primary and most immediate hazard stems from the acyl chloride moiety.

Acyl Chloride Group: Acyl chlorides are notoriously reactive, particularly with nucleophiles. The key reactions to consider for disposal are:

  • Hydrolysis: They react vigorously, often violently, with water to produce the corresponding carboxylic acid (5-methyl-1,3-oxazole-4-carboxylic acid) and corrosive hydrogen chloride (HCl) gas.[1][2][3] This reaction is exothermic and can lead to a rapid increase in temperature and pressure.

  • Reaction with Bases: Neutralization with bases like sodium hydroxide or sodium bicarbonate is also highly exothermic and produces the carboxylate salt, a chloride salt, and, in the case of bicarbonate, carbon dioxide gas.[4][5]

1,3-Oxazole Ring: The oxazole ring is an aromatic heterocycle, which confers a degree of stability.[1][6][7] However, it is not inert and its integrity can be compromised under certain conditions:

  • Acidic Conditions: In the presence of strong acids, such as the HCl generated during hydrolysis, the oxazole ring can be protonated. This protonation increases the electrophilicity of the ring, making it susceptible to nucleophilic attack by water, which can lead to ring-opening and the formation of an amino ketone derivative.[8]

  • Basic Conditions: While generally more stable to bases, strong nucleophiles can attack the C2 position of the oxazole ring, potentially leading to ring cleavage.[1][4] During the neutralization of the acyl chloride, the hydroxide ion is a strong nucleophile. However, the reaction with the highly electrophilic acyl chloride is expected to be significantly faster than the attack on the less reactive oxazole ring.

The primary disposal strategy, therefore, focuses on the controlled hydrolysis and neutralization of the acyl chloride group under conditions that minimize the potential for uncontrolled reactions and secondary degradation of the oxazole ring.

Table 1: Hazard Profile of 5-methyl-1,3-oxazole-4-carbonyl Chloride

Hazard ClassificationDescriptionPrimary Contributing Functional Group
Corrosive Causes severe skin burns and eye damage upon contact.[9][10][11]Acyl chloride (hydrolyzes to HCl)
Water-Reactive Reacts vigorously with water, releasing corrosive and toxic hydrogen chloride gas.[1][3][11]Acyl chloride
Respiratory Irritant Inhalation of vapors or fumes (especially HCl) can cause severe respiratory tract irritation.[9]Acyl chloride hydrolysis product (HCl)

Personal Protective Equipment (PPE) and Safety Precautions

Due to the corrosive and reactive nature of 5-methyl-1,3-oxazole-4-carbonyl chloride, stringent safety measures must be in place before handling and disposal.

Essential PPE:

  • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

  • Hand Protection: Use acid-resistant gloves, such as nitrile or neoprene. Ensure gloves are free of pinholes and change them immediately if contaminated.

  • Body Protection: A chemical-resistant laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling and disposal procedures must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.

Immediate Safety Measures:

  • An emergency eyewash station and safety shower must be readily accessible and in good working order.

  • Avoid contact with water, strong bases, and oxidizing agents.

  • Work with the smallest possible quantities of the material.

  • Ensure all containers are clearly labeled and stored in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent injury and further contamination.

For Small Spills (less than 50 mL):

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If necessary, evacuate the immediate area.

  • Containment: Confine the spill to a small area using a non-combustible, inert absorbent material such as sand, Oil-Dri, or Zorb-All.[4][8] Do not use water or combustible materials like paper towels directly on the spill.

  • Neutralization: Slowly and carefully sprinkle sodium bicarbonate or a commercial acid neutralizer over the absorbent material, starting from the edges and working inwards.[4][12] Be aware that this may cause frothing and heat generation.

  • Collection: Once the reaction has subsided, carefully scoop the neutralized mixture into a heavy-duty plastic bag or a designated, labeled hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Then, wipe dry.

  • Waste Disposal: Seal the waste container and dispose of it as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

For Large Spills (greater than 50 mL):

  • Evacuate the laboratory immediately.

  • Activate the fire alarm if there is a risk of fire.

  • Contact your institution's EHS or emergency response team.

  • Do not attempt to clean up a large spill yourself.

Step-by-Step Waste Disposal Protocol

This protocol details the controlled neutralization of small quantities of 5-methyl-1,3-oxazole-4-carbonyl chloride waste.

Method 1: Neutralization with Sodium Bicarbonate Solution

This is the recommended method for the disposal of small quantities of 5-methyl-1,3-oxazole-4-carbonyl chloride. It converts the reactive acyl chloride into the more stable sodium salt of the corresponding carboxylic acid.

Materials:

  • Waste 5-methyl-1,3-oxazole-4-carbonyl chloride

  • A large beaker or flask (at least 10 times the volume of the waste)

  • A magnetic stirrer and stir bar

  • Ice bath

  • Saturated sodium bicarbonate solution

  • pH paper or a pH meter

Procedure:

  • Preparation: In a certified chemical fume hood, place a large beaker containing a magnetic stir bar in an ice bath. Add a sufficient volume of cold, saturated sodium bicarbonate solution to the beaker.

  • Slow Addition: While vigorously stirring the bicarbonate solution, slowly and dropwise add the waste 5-methyl-1,3-oxazole-4-carbonyl chloride. Caution: This reaction is exothermic and will produce carbon dioxide gas, which can cause frothing.[5] A slow rate of addition is critical to control the reaction and prevent overflow.

  • Stirring and Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes. Then, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis and neutralization.

  • pH Confirmation: Check the pH of the solution to ensure it is basic (pH > 8). If the solution is acidic or neutral, slowly add more saturated sodium bicarbonate solution until a stable basic pH is achieved.

  • Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.

  • Final Disposal: Contact your institution's EHS department for pickup and disposal of the hazardous waste container.

Method 2: Reaction with an Alcohol (Esterification)

This method converts the acyl chloride to a less reactive ester. This can be a useful alternative if a large volume of aqueous waste is undesirable.

Materials:

  • Waste 5-methyl-1,3-oxazole-4-carbonyl chloride

  • Methanol or ethanol (at least 10 molar equivalents to the acyl chloride)

  • A large flask with a magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: In a certified chemical fume hood, place a flask containing methanol or ethanol and a magnetic stir bar in an ice bath.

  • Slow Addition: While stirring the alcohol, slowly add the waste 5-methyl-1,3-oxazole-4-carbonyl chloride. The reaction is exothermic, and slow addition will help to control the temperature.

  • Reaction Completion: Allow the mixture to stir in the ice bath for 30-60 minutes, then remove the ice bath and continue stirring at room temperature for at least one hour to ensure complete conversion to the ester.

  • Waste Collection: Transfer the resulting solution containing the ester to a properly labeled hazardous waste container for flammable organic waste.

  • Final Disposal: Contact your institution's EHS department for pickup and disposal.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 5-methyl-1,3-oxazole-4-carbonyl chloride.

DisposalWorkflow start Start: Waste 5-methyl-1,3-oxazole-4-carbonyl chloride assess_quantity Assess Quantity start->assess_quantity small_quantity Small Quantity (<50 mL) assess_quantity->small_quantity large_quantity Large Quantity (≥50 mL) assess_quantity->large_quantity spill Is it a spill? small_quantity->spill evacuate Evacuate Area & Call EHS/Emergency Response large_quantity->evacuate spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes disposal_procedure Follow Step-by-Step Disposal Protocol spill->disposal_procedure No collect_waste Collect Neutralized/Reacted Waste in Labeled Container spill_procedure->collect_waste choose_method Choose Disposal Method disposal_procedure->choose_method neutralization Neutralization with NaHCO3 Solution (Method 1) neutralization->collect_waste esterification Esterification with Alcohol (Method 2) esterification->collect_waste choose_method->neutralization Aqueous Waste Acceptable choose_method->esterification Minimize Aqueous Waste ehs_disposal Arrange for EHS Disposal collect_waste->ehs_disposal

Caption: Decision workflow for the disposal of 5-methyl-1,3-oxazole-4-carbonyl chloride.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • CHEMICAL SPILL PROCEDURES. (2024, March 29). Environmental Health and Safety. [Link]

  • Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl. [Link]

  • Oxazole. (n.d.). Wikipedia. [Link]

  • Learning outcome 33.3.4. (n.d.). Chemguide. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online. [Link]

  • Oxazole – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). National Institutes of Health. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. [Link]

  • Oxazole. (n.d.). Macmillan Group. [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. (2020, February 28). Charles Darwin University. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. [Link]

  • 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. (2016, October 17). ResearchGate. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-1,3-oxazole-4-carbonyl Chloride
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